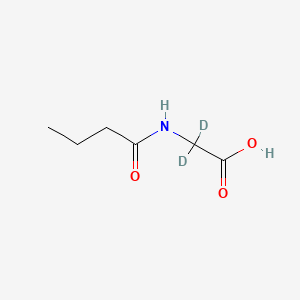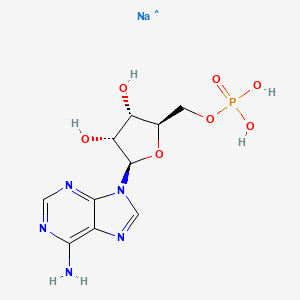
Adenosine 5'-monophosphate xsodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular energy transfer and acts as an activator of AMP-activated protein kinase (AMPK), which regulates several metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from its precursors. Chemical synthesis typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various phosphorylating agents for substitution reactions. These reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include inosine monophosphate, adenosine, and various phosphorylated derivatives. These products have significant biological and industrial applications .
Applications De Recherche Scientifique
Adenosine 5’-monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cellular signaling and energy transfer.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and metabolic disorders.
Industry: Utilized in the production of nucleotide-based products and as a component in cell culture media.
Mécanisme D'action
Adenosine 5’-monophosphate sodium salt exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the modulation of various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and gene expression . The compound also influences immune functions by enhancing T-cell maturation and natural killer cell activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-triphosphate sodium salt
- Inosine monophosphate sodium salt
- Guanosine monophosphate sodium salt
Uniqueness
Adenosine 5’-monophosphate sodium salt is unique due to its specific role in activating AMPK and its involvement in cellular energy transfer. Unlike its diphosphate and triphosphate counterparts, it does not have high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .
Propriétés
Numéro CAS |
1231926-40-1 |
|---|---|
Formule moléculaire |
C10H14N5NaO7P |
Poids moléculaire |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Numéros CAS associés |
13474-03-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



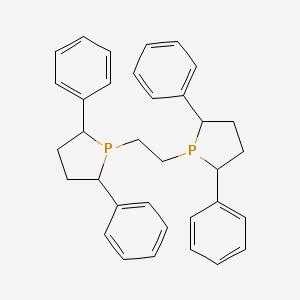
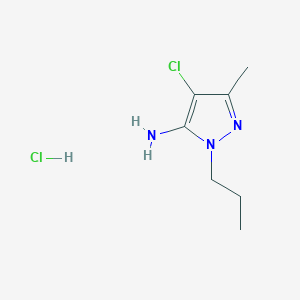
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
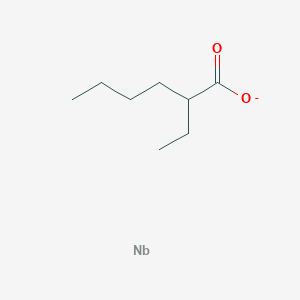
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)



